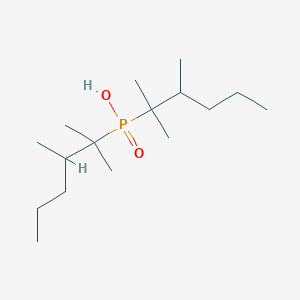![molecular formula C12H14N2OS B14402619 Butyl thieno[2,3-B]pyridine-6-carboximidate CAS No. 89723-17-1](/img/structure/B14402619.png)
Butyl thieno[2,3-B]pyridine-6-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl thieno[2,3-B]pyridine-6-carboximidate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl thieno[2,3-B]pyridine-6-carboximidate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl thieno[2,3-B]pyridine-6-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thieno[2,3-B]pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted thieno[2,3-B]pyridine derivatives.
Applications De Recherche Scientifique
Butyl thieno[2,3-B]pyridine-6-carboximidate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of butyl thieno[2,3-B]pyridine-6-carboximidate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Pim-1 kinase, which plays a role in cell proliferation and survival . The compound also interacts with other molecular targets, such as muscarinic acetylcholine receptors and luteinizing hormone receptors .
Comparaison Avec Des Composés Similaires
Butyl thieno[2,3-B]pyridine-6-carboximidate can be compared with other similar compounds, such as:
Thieno[2,3-B]pyridine-2-carboxamidine: Similar structure but different functional groups, leading to different biological activities.
Thieno[3,2-D]pyrimidine: Different ring fusion pattern, resulting in different chemical and biological properties.
Thiophene derivatives: Similar sulfur-containing heterocyclic compounds with diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
89723-17-1 |
|---|---|
Formule moléculaire |
C12H14N2OS |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
butyl thieno[2,3-b]pyridine-6-carboximidate |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-7-15-11(13)10-5-4-9-6-8-16-12(9)14-10/h4-6,8,13H,2-3,7H2,1H3 |
Clé InChI |
HTVVOONFAYIHJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=N)C1=NC2=C(C=C1)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

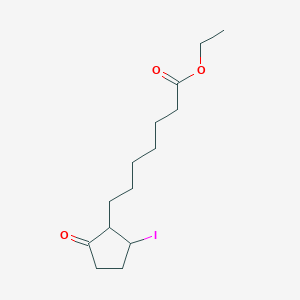
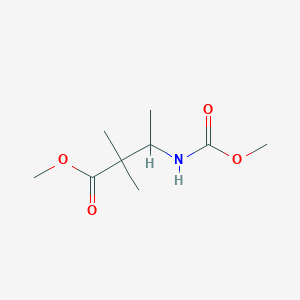
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
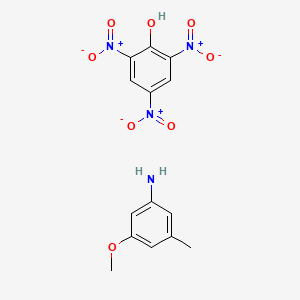
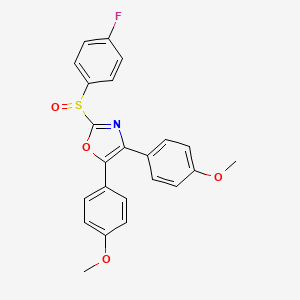
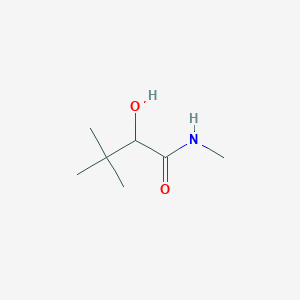
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
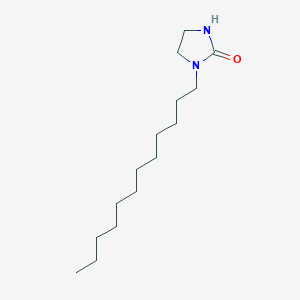
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
